molecular formula C11H15N3O2 B1488978 (3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 2091102-25-7

(3-Aminoazetidin-1-yl)(2-ethoxypyridin-3-yl)methanone

Cat. No.: B1488978
CAS No.: 2091102-25-7
M. Wt: 221.26 g/mol
InChI Key: GOKPYWUCCVMHMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . The crude product 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones were obtained, collected, and recrystallized from ethanol: benzene (1:3) .

Scientific Research Applications

Synthesis and antimicrobial activity of new pyridine derivatives-I

  • The study involves the synthesis of various pyridine derivatives and their subsequent evaluation for antimicrobial properties. Compounds demonstrated varying degrees of activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Imaging Applications in Parkinson's Disease

Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's Disease

  • This research focuses on the synthesis of a PET agent for imaging the LRRK2 enzyme, crucial in the study of Parkinson's disease. The compound synthesized showed high radiochemical purity and significant potential for use in PET imaging (Wang, Gao, Xu, & Zheng, 2017).

Structural Characterization and Hydrogen Bonding

Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles

  • The study offers a detailed analysis of the crystal structures, protonation sites, and intermolecular hydrogen bonding patterns of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. Such structural insights are essential for understanding the chemical and physical properties of these compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Opiate Activity Profile

(2,6-Methano-3-benzazocin-11 beta-yl)alkanones. 1. Alkylalkanones: a new series of N-methyl derivatives with novel opiate activity profiles

  • This research presents the synthesis of a series of N-methyl derivatives, analyzing their opiate activity profiles. The study provides valuable information on the analgesic properties and potential medical applications of these compounds (Michne, Lewis, Michalec, Pierson, & Rosenberg, 1979).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents

  • The study explores the synthesis and evaluation of novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives, examining their antimicrobial and anticancer activities. Several compounds exhibited higher anticancer activity compared to a reference drug, highlighting their potential in medical research and therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-ethoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-16-10-9(4-3-5-13-10)11(15)14-6-8(12)7-14/h3-5,8H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKPYWUCCVMHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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